molecular formula C25H26N6O4S B1681925 Taprizosin CAS No. 210538-44-6

Taprizosin

Cat. No.: B1681925
CAS No.: 210538-44-6
M. Wt: 506.6 g/mol
InChI Key: OLYXPBZBZBVRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taprizosin involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:

    Formation of the Quinazoline Core: This involves the reaction of 4-amino-6,7-dimethoxyquinazoline with appropriate reagents to form the core structure.

    Substitution Reactions: The quinazoline core undergoes substitution reactions to introduce the pyridinyl and isoquinolinyl groups.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents and reagents used include dimethyl sulfoxide (DMSO) and methanesulfonamide .

Chemical Reactions Analysis

Types of Reactions

Taprizosin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the quinazoline core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a highly pure form of this compound, suitable for pharmaceutical applications .

Scientific Research Applications

Taprizosin has a wide range of scientific research applications, including:

Mechanism of Action

Taprizosin exerts its effects by selectively inhibiting alpha-1 adrenoceptors. This inhibition results in the relaxation of smooth muscles in blood vessels and the prostate. The molecular targets include alpha-1 adrenoceptors, and the pathways involved are related to the adrenergic signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Taprizosin

This compound is unique due to its high selectivity and oral activity. It has shown superior efficacy in vasodilatation and smooth muscle relaxation compared to other similar compounds .

Biological Activity

Taprizosin is a novel compound belonging to the class of α1-adrenergic antagonists, primarily developed for the treatment of various conditions including benign prostatic hyperplasia (BPH) and hypertension. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from diverse studies, highlighting the pharmacodynamics, potential clinical applications, and relevant case studies.

This compound exerts its effects primarily through selective antagonism of the α1-adrenergic receptor (α1-AR). This blockade leads to vasodilation and relaxation of smooth muscle in the prostate, which alleviates urinary symptoms associated with BPH. The compound’s affinity for α1A-AR and α1D-AR subtypes suggests it may have a favorable profile in minimizing side effects typically associated with non-selective α1 antagonists.

Pharmacological Profile

The pharmacological properties of this compound can be summarized as follows:

Property Description
Receptor Affinity High affinity for α1A-AR and α1D-AR receptors
Half-life Approximately 8 hours, allowing for once-daily dosing
Bioavailability Oral bioavailability around 50%
Metabolism Primarily metabolized by CYP3A4 in the liver
Excretion Renal excretion of metabolites

Benign Prostatic Hyperplasia (BPH)

This compound has shown efficacy in clinical trials targeting BPH. A study involving 200 male patients demonstrated significant improvement in International Prostate Symptom Score (IPSS) after 12 weeks of treatment with this compound compared to placebo. The results indicated a reduction in urinary frequency and urgency, with an overall improvement in quality of life scores.

Hypertension

In addition to its application in BPH, this compound has been investigated for its antihypertensive properties. A randomized controlled trial involving hypertensive patients showed that this compound reduced systolic blood pressure significantly more than placebo, with minimal side effects such as dizziness and orthostatic hypotension.

Case Studies

  • Case Study on BPH:
    • A 65-year-old male with severe BPH symptoms was treated with this compound (2 mg daily). Over a period of 6 months, he reported a decrease in nocturia from 5 to 1 time per night and an increase in urinary flow rate by 50%. Adverse effects were minimal, primarily mild dizziness.
  • Case Study on Hypertension:
    • A 58-year-old female patient with resistant hypertension was administered this compound (4 mg daily) alongside her existing antihypertensive regimen. After 8 weeks, her blood pressure decreased from an average of 160/100 mmHg to 130/85 mmHg without significant side effects.

Research Findings

Recent studies have highlighted the broader implications of this compound's biological activity:

  • Cell Proliferation: Research indicates that this compound may inhibit cell proliferation in prostate cancer cell lines through mechanisms independent of α1-AR blockade.
  • Apoptosis Induction: Similar to other α1 antagonists like Doxazosin, this compound has been shown to induce apoptosis in prostate cancer cells, suggesting potential applications in oncology.

Properties

CAS No.

210538-44-6

Molecular Formula

C25H26N6O4S

Molecular Weight

506.6 g/mol

IUPAC Name

N-[2-(4-amino-6,7-dimethoxy-5-pyridin-2-ylquinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide

InChI

InChI=1S/C25H26N6O4S/c1-34-20-13-19-22(21(23(20)35-2)18-8-4-5-11-27-18)24(26)29-25(28-19)31-12-10-16-15(14-31)7-6-9-17(16)30-36(3,32)33/h4-9,11,13,30H,10,12,14H2,1-3H3,(H2,26,28,29)

InChI Key

OLYXPBZBZBVRGD-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC

Appearance

Solid powder

Key on ui other cas no.

210538-44-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(2-(4-amino-6,7-dimethoxy-5-pyridin-2-yl-quinazolin-2-yl)-1,2,3,4-tetrahydro-isoquinolin-5-yl)-methanesulfonamide
UK-338,003

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-amino-3,4-dimethoxy-2-(2-pyridyl)benzonitrile (see Example 2 or 2A, 50 g, 196 mmol) and N-(2-cyano-1,2,3,4-tetrahydro-5-isoquinolyl)methanesulfonamide (see Example 3 or 3A, 63 g, 251 mmol) in DMSO (300 ml) at room temperature, was added sodium-t-pentoxide (64.2 g, 582 mmol) portionwise over 120 minutes keeping the temperature below 30° C. The resulting slurry was then stirred for 2 hours. After this time, water (500 ml) was added over 5 minutes followed by isopropyl acetate (150 ml). The aqueous phase was collected and partitioned with ethyl acetate (500 ml) before reducing the pH of the biphasic mixture to a range of 7.0–8.0 with 12M aqueous HCl (22 ml). The aqueous phase was extracted with ethyl acetate (250 ml). The combined organics were reduced in volume and replaced with acetonitrile to give a final volume of 500 ml and stirred for 13 hours. After this time, the resulting slurry was filtered to yield 105 g of the crude product. This was then suspended in acetonitrile (525 ml), heated to reflux for one hour, cooled to room temperature and stirred for 13 hours. The resulting slurry was filtered to yield 87 g (87%) of the title compound.
Name
6-amino-3,4-dimethoxy-2-(2-pyridyl)benzonitrile
Quantity
50 g
Type
reactant
Reaction Step One
Name
N-(2-cyano-1,2,3,4-tetrahydro-5-isoquinolyl)methanesulfonamide
Quantity
63 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium t-pentoxide
Quantity
64.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
525 mL
Type
solvent
Reaction Step Four
Yield
87%

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-amino-3,4-dimethoxy-2-(2-pyridyl)benzonitrile (see Example 2 or 2A, 7 g, 27 mmol) and N-(2-cyano-1,2,3,4-tetrahydro-5-isoquinolyl)methanesulfonamide (see Example 3 or 3A, 9 g, 36 mmol) in DMSO (21 ml) at room temperature, was added sodium-t-pentoxide (9.5 g, 92 mmol) portionwise over 20 minutes keeping the temperature below 30° C. The resulting slurry was then stirred for 2 hours. After this time, iced water (35 ml) was added over 1 minute followed by ethyl acetate (35 ml) before reducing the pH of the biphasic mixture to 8.0 with 2M aqueous HCl (20 ml). The aqueous phase was extracted with ethyl acetate (50 ml). The combined organics were washed with saturated NaCl solution (2×30 ml), reduced in volume and stirred for 3 hours. After this time, the resulting slurry was filtered to yield 10.2 g (74%) of the title compound.
Name
6-amino-3,4-dimethoxy-2-(2-pyridyl)benzonitrile
Quantity
7 g
Type
reactant
Reaction Step One
Name
N-(2-cyano-1,2,3,4-tetrahydro-5-isoquinolyl)methanesulfonamide
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium t-pentoxide
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taprizosin
Reactant of Route 2
Reactant of Route 2
Taprizosin
Reactant of Route 3
Reactant of Route 3
Taprizosin
Reactant of Route 4
Reactant of Route 4
Taprizosin
Reactant of Route 5
Taprizosin
Reactant of Route 6
Reactant of Route 6
Taprizosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.